molecular formula C8H3BrF3NO3 B6210095 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one CAS No. 2354279-49-3

1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one

Cat. No. B6210095
CAS RN: 2354279-49-3
M. Wt: 298
InChI Key:
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Description

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one, also known as BNTFE, is an organic compound with a wide variety of applications in organic synthesis, biochemistry, and drug research. BNTFE has been used in a range of research studies, including the synthesis of new compounds and the study of enzyme reactions. In addition, BNTFE is an important reagent in organic synthesis due to its unique combination of properties.

Scientific Research Applications

1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications. For example, this compound has been used in the synthesis of new compounds, such as heterocyclic compounds and polymers. In addition, this compound has been used to study enzyme reactions, such as the metabolism of drugs, and to study the effects of drugs on cells. This compound has also been used in the study of biochemical pathways, such as the synthesis of ATP.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is not well understood. However, it is believed that this compound acts as a catalyst in the Barton-McCombie reaction, as well as in other reactions. In addition, this compound may act as a proton acceptor, which can facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may act as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism. In addition, this compound may act as an antioxidant, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one in lab experiments is its ability to catalyze the formation of new compounds. In addition, this compound is a relatively inexpensive reagent, which makes it ideal for use in research studies. However, this compound is a relatively unstable compound, and it is not suitable for use in long-term experiments. In addition, this compound can cause significant toxicity in cells, and it should be used with caution in experiments involving cell cultures.

Future Directions

1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one has a wide variety of potential applications in scientific research. In the future, this compound could be used to study the effects of drugs on cells, as well as the metabolism of drugs. In addition, this compound could be used to study the biochemical pathways involved in the synthesis of ATP and other metabolic pathways. Furthermore, this compound could be used to study the effects of antioxidants on cells and to develop new compounds for use in drug research. Finally, this compound could be used to study the mechanism of action of enzymes and other proteins involved in biochemical pathways.

Synthesis Methods

1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is synthesized through a procedure known as the Barton-McCombie reaction. This reaction involves the use of a nitroalkene, such as this compound, and an organometallic reagent, such as a Grignard or a lithium reagent. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as a copper salt. The reaction produces a nitroalkene, which is then reacted with a nucleophile, such as a thiol or an alcohol, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one involves the reaction of 4-bromo-3-nitrobenzaldehyde with 1,1,1-trifluoroacetone in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-nitrobenzaldehyde", "1,1,1-trifluoroacetone", "Base (such as sodium hydroxide or potassium carbonate)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-nitrobenzaldehyde in a suitable solvent.", "Step 2: Add the base to the solution and stir for a few minutes.", "Step 3: Add 1,1,1-trifluoroacetone to the reaction mixture and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

2354279-49-3

Molecular Formula

C8H3BrF3NO3

Molecular Weight

298

Purity

95

Origin of Product

United States

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